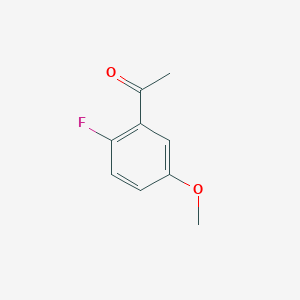

1-(2-Fluoro-5-methoxyphenyl)ethanone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(2-fluoro-5-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSVMRLQPHKYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542154 | |

| Record name | 1-(2-Fluoro-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80309-38-2 | |

| Record name | 1-(2-Fluoro-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Context Within Fluorinated Acetophenones and Methoxy Substituted Aromatic Ketones

1-(2-Fluoro-5-methoxyphenyl)ethanone, with the chemical formula C₉H₉FO₂, belongs to the broader classes of fluorinated acetophenones and methoxy-substituted aromatic ketones. The interplay between its constituent functional groups dictates its chemical properties and reactivity.

The fluorine atom at the ortho-position (position 2) to the acetyl group significantly influences the molecule's conformation. Research on 2'-fluoro-substituted acetophenone (B1666503) derivatives has shown that they predominantly exist in an s-trans conformation. nih.gov In this arrangement, the fluorine atom and the carbonyl oxygen are positioned on opposite sides of the bond connecting the acetyl group to the phenyl ring. This preference is attributed to the minimization of repulsive forces between the electronegative fluorine and oxygen atoms. nih.gov This conformational lock can be a crucial design element in the synthesis of pharmacologically active molecules, as it can help in achieving a desired three-dimensional structure for optimal interaction with biological targets.

The combination of both a fluorine atom and a methoxy (B1213986) group on the acetophenone scaffold results in a molecule with a unique set of properties, making it a distinct and valuable tool for synthetic chemists.

Table 1: Physicochemical Properties of this compound and a Related Isomer

| Property | This compound | 1-(5-Fluoro-2-methoxyphenyl)ethanone (Isomer) |

|---|---|---|

| CAS Number | 129339-39-9 | 445-82-9 |

| Molecular Formula | C₉H₉FO₂ | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol | 168.17 g/mol |

| Boiling Point | Not specified | 246.8 °C at 760 mmHg |

| Density | Not specified | 1.188 g/mL at 25 °C |

| Refractive Index | Not specified | n20/D 1.5186 |

Data for the isomer is provided for comparative purposes as it is more widely reported.

Significance in Modern Organic Synthesis and Advanced Chemical Development

1-(2-Fluoro-5-methoxyphenyl)ethanone serves as a versatile intermediate in organic synthesis. The acetyl group (ethanone) is a reactive handle that can participate in a wide array of chemical transformations. These include, but are not limited to, oxidation, reduction, condensation reactions, and halogenation, allowing for the introduction of further functional groups and the construction of more elaborate molecular frameworks.

For instance, the ketone functionality can be a precursor for the synthesis of chalcones, which are known to exhibit a wide range of biological activities. iajps.com The general synthetic route often involves a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and an aromatic aldehyde. iajps.com The presence of the fluoro and methoxy (B1213986) substituents on the acetophenone ring can modulate the properties of the resulting chalcones and their subsequent derivatives.

The strategic placement of the fluorine and methoxy groups makes this compound a valuable building block for creating libraries of compounds for drug discovery screening. The synthesis of derivatives from this starting material allows for the systematic exploration of the structure-activity relationship (SAR) of a potential drug candidate. nih.gov By modifying the core structure, medicinal chemists can fine-tune the biological activity and pharmacokinetic properties of a lead compound.

Overview of Current Research Trajectories and Interdisciplinary Relevance

Established Synthetic Pathways and Mechanistic Considerations

Traditional methods for the synthesis of aryl ketones have been extensively studied and adapted for the preparation of fluorinated derivatives. These pathways, including Friedel-Crafts acylation, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, form the bedrock of synthetic approaches to this compound.

Friedel-Crafts Acylation as a Core Synthetic Strategy

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds to an aromatic ring, enabling the introduction of an acyl group to produce aryl ketones. numberanalytics.comorganic-chemistry.org The synthesis of this compound via this method typically starts with 4-fluoroanisole (B119533).

Mechanism and Regioselectivity: The reaction proceeds through an electrophilic aromatic substitution mechanism. numberanalytics.comyoutube.com A strong Lewis acid, commonly aluminum chloride (AlCl₃), activates an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), to form a highly electrophilic acylium ion. numberanalytics.comyoutube.com

Step 1: Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate a resonance-stabilized acylium ion (CH₃CO⁺).

Step 2: Electrophilic Attack: The electron-rich aromatic ring of 4-fluoroanisole attacks the acylium ion. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The directing effects of the methoxy group dominate, guiding the incoming acyl group primarily to the position ortho to the methoxy group and meta to the fluorine, yielding the desired product.

Step 3: Deprotonation: A weak base removes a proton from the intermediate carbocation (arenium ion), restoring aromaticity and forming the final ketone product. youtube.com

A stoichiometric amount of the Lewis acid is often required because it complexes with the carbonyl oxygen of the product, deactivating it towards further acylation. organic-chemistry.org The reaction is typically quenched with water to decompose the catalyst-product complex. youtube.com

| Reactants | Catalyst | Acylating Agent | Solvent | Key Feature |

| 4-Fluoroanisole | AlCl₃ | Acetyl Chloride | Dichloromethane | Classic electrophilic aromatic substitution. |

| 4-Fluoroanisole | AlCl₃ | Acetic Anhydride | Nitrobenzene | Anhydride can be used as an alternative acylating agent. |

| Anisole (B1667542) | Zeolites | Acetic Anhydride | Acetic Acid | Zeolite catalysts offer a greener alternative with high regioselectivity. |

Nucleophilic Aromatic Substitution Approaches for Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) provides an alternative route for synthesizing functionalized aromatic compounds, particularly those bearing electron-withdrawing groups. semanticscholar.org While less common for direct acylation, SNAr can be employed to introduce other functionalities that can later be converted to the acetyl group or to construct the core aromatic ring itself.

Mechanism and Substrate Requirements: The SNAr mechanism involves a two-step addition-elimination process. semanticscholar.org

Step 1: Nucleophilic Attack: A nucleophile attacks the aromatic ring at a carbon atom bearing a suitable leaving group (like a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Step 2: Elimination of Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.

For this reaction to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In the context of fluorinated systems, the high electronegativity of fluorine can enhance the rate of nucleophilic substitution. acgpubs.orgnih.gov A plausible, though indirect, synthetic strategy could involve the SNAr reaction on a precursor like 2,4-difluoro-1-methoxybenzene, where one fluorine atom is substituted by a nucleophile that can be later transformed into an acetyl group.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Ring Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their versatility in forming C-C bonds with high functional group tolerance. organic-chemistry.org These methods can be adapted for the synthesis of aryl ketones, offering an alternative to traditional Friedel-Crafts acylation. organic-chemistry.orgrsc.org

Mechanism and Reaction Types: The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide (e.g., 1-bromo-2-fluoro-5-methoxybenzene) to form an arylpalladium(II) intermediate.

Transmetalation: The aryl group is transferred from an organometallic reagent (e.g., an organoboron or organotin compound) to the palladium center, displacing the halide. In the context of ketone synthesis, an acylpalladium intermediate is generated. acs.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired aryl ketone and regenerating the palladium(0) catalyst. acs.org

Various named reactions can be employed for this purpose, such as the Suzuki, Stille, or Negishi couplings, by reacting an appropriate organometallic derivative of 2-fluoro-5-methoxyphenol (B185890) with an acetylating agent. For instance, a palladium-catalyzed coupling of an arylboronic acid with an acyl chloride or anhydride can yield the target ketone. organic-chemistry.org Another approach involves the coupling of 2-pyridyl esters with organoboron compounds, where the coordination of the pyridyl nitrogen to the palladium catalyst is a key step for an efficient reaction. organic-chemistry.orgacs.org

| Coupling Partners | Catalyst System | Reaction Name (Analogous) | Key Feature |

| Arylboronic acid + Acyl chloride | Pd(OAc)₂ / Ligand | Suzuki Coupling | Mild conditions, functional group tolerance. organic-chemistry.org |

| 2-Pyridyl ester + Organoboron compound | Pd(OAc)₂ / PPh₃ | Chatani-Kakiuchi Coupling | Coordination-assisted C-O bond activation. organic-chemistry.org |

| Arene + Carbon Monoxide | Pd(II) salts | Oxidative Carbonylation | Direct assembly from arenes and CO. rsc.org |

Development of Novel Synthetic Transformations and Process Optimization

To address the limitations of classical synthetic methods, such as harsh conditions and the use of stoichiometric reagents, research has focused on developing more efficient, selective, and environmentally benign processes.

Exploration of Enantioselective Synthesis for Chiral Analogues

The ketone functionality in this compound serves as a handle for further transformations, including the synthesis of chiral structural analogues like chiral secondary alcohols. The asymmetric reduction of the ketone is a primary method to achieve this.

Biocatalytic Reduction: Enzymes, particularly ketoreductases from microorganisms like Geotrichum candidum or Lactobacillus paracasei, can catalyze the reduction of prochiral ketones to chiral alcohols with high enantioselectivity (high enantiomeric excess, ee). researchgate.net This approach is a cornerstone of green chemistry, as it operates under mild conditions (room temperature, aqueous media) and with high specificity. For example, the bioreduction of analogous fluorinated acetophenones has been shown to produce the corresponding (S)- or (R)-alcohols in high yields and excellent enantiomeric purity. researchgate.net

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Yield |

| 1-(4-Fluorophenyl)ethanone | Geotrichum candidum | (R)-1-(4-Fluorophenyl)ethanol | >98% | High |

| 1-(4-Methoxyphenyl)ethanone | Lactobacillus paracasei | (S)-1-(4-Methoxyphenyl)ethanol | >99% | 95% |

Application of Green Chemistry Principles (e.g., Microwave and Ultrasound Mediated Techniques)

Green chemistry principles aim to reduce waste, energy consumption, and the use of hazardous materials in chemical synthesis. innoget.com Microwave and ultrasound irradiation are two key enabling technologies that align with these principles.

Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. scirp.orgruc.dk This is due to efficient and direct heating of the reaction mixture. In the context of Friedel-Crafts acylation, microwave irradiation has been shown to improve yields and shorten reaction times, particularly when using greener catalysts like bismuth triflate under solvent-free conditions. ruc.dk While microwave irradiation has a more pronounced accelerating effect on intramolecular reactions, it can still enhance the efficiency of intermolecular processes. scirp.org

Ultrasound-Mediated Synthesis (Sonochemistry): Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. lew.rosemanticscholar.org This process generates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates and yields. researchgate.net Sonochemistry has been successfully applied to the synthesis of various acetophenone derivatives. lew.rosemanticscholar.orgsemanticscholar.org The benefits include significantly shorter reaction times, milder conditions, reduced energy consumption, and the use of smaller amounts of solvent, making the process more environmentally friendly. lew.rosemanticscholar.org

| Technique | Reaction Type | Advantages | Reference Example |

| Microwave | Friedel-Crafts Acylation | Reduced reaction times, higher yields, solvent-free options. | Benzoylation of anisole with benzoic anhydride and Bi(OTf)₃. ruc.dk |

| Ultrasound | Bromination of Acetophenones | Shorter reaction times (hours to minutes), milder conditions, higher yields. | CuBr₂-mediated bromination. lew.rosemanticscholar.org |

Strategies for the Synthesis of Isotopically Labeled Analogues for Mechanistic Probes

The incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into the molecular structure of this compound and its analogues is a powerful strategy for elucidating reaction mechanisms, studying metabolic pathways, and developing internal standards for quantitative analysis. acs.org Isotopically labeled compounds act as tracers, allowing researchers to follow the journey of a molecule through a complex biological or chemical system using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The strategic placement of the isotopic label is crucial and tailored to the specific scientific inquiry.

Deuterium (²H) Labeling

Deuterium labeling is frequently employed due to the relative availability of deuterated reagents and the wealth of information that can be gleaned from kinetic isotope effect (KIE) studies. chem-station.com The KIE, a change in reaction rate upon isotopic substitution, can provide critical evidence about bond-breaking events in the rate-determining step of a reaction. chem-station.com

A common approach for introducing deuterium is through hydrogen isotope exchange (HIE) reactions, where C-H bonds are replaced with C-D bonds. acs.org For aromatic compounds like this compound, transition metal-catalyzed HIE processes offer a method for late-stage deuteration, which is highly efficient. acs.org For instance, iridium-catalyzed HIE is a well-established method for ortho-deuteration of substrates like acetophenone. acs.org Another strategy involves using a deuterium source like heavy water (D₂O) in the presence of a catalyst. A palladium-on-carbon (Pd/C) system, activated by aluminum powder to generate D₂ gas in situ from D₂O, has proven effective for the chemo- and regioselective H-D exchange of various organic building blocks. nih.govresearchgate.net

For labeling specific functional groups, deuterated reagents are indispensable. To introduce a deuterated acetyl group (CD₃CO-), a Friedel-Crafts acylation of 1-fluoro-4-methoxybenzene with deuterated acetyl chloride (CD₃COCl) could be employed. Similarly, to label the methoxy group (-OCD₃), a Williamson ether synthesis on the precursor 1-(2-fluoro-5-hydroxyphenyl)ethanone (B132524) using a deuterated methylating agent like iodomethane-d₃ (CD₃I) would be the method of choice. A study on a structurally related compound highlighted the feasibility of this approach, achieving high isotopic purity. nih.gov

| Labeling Position | Methodology | Deuterated Reagent | Potential Application |

|---|---|---|---|

| Acetyl methyl | Friedel-Crafts Acylation | Acetyl-d₃ chloride | Metabolism studies of the acetyl group |

| Methoxy methyl | Williamson Ether Synthesis | Iodomethane-d₃ | KIE studies on O-demethylation |

| Aromatic Ring | Hydrogen Isotope Exchange | Deuterium oxide (D₂O) | Probing aromatic metabolism |

Carbon-13 (¹³C) Labeling

Carbon-13 labeling is particularly valuable for NMR-based mechanistic studies and as a tool in quantitative mass spectrometry. rsc.orgnih.gov Syntheses involving ¹³C often require building the molecular skeleton from ¹³C-labeled starting materials, which can be more complex than deuterium labeling. rsc.org

To incorporate ¹³C into the ethanone (B97240) moiety of the target compound, a Friedel-Crafts acylation of 1-fluoro-4-methoxybenzene with [1,2-¹³C₂]acetyl chloride would install two ¹³C atoms. This approach is analogous to methods used for preparing other ¹⁴C and ¹³C labeled ketones for mechanistic and metabolic studies. rsc.org For labeling the aromatic ring itself, starting with a precursor like [¹³C₆]-anisole and performing subsequent chemical transformations would be a viable, albeit costly, route. nih.gov The development of methods using elemental ¹³C to generate universal building blocks like [¹³C₂]acetylene is helping to make ¹³C-labeling more accessible and cost-effective. rsc.org

| Labeled Moiety | Synthetic Approach | ¹³C-Labeled Precursor | Primary Analytical Method |

|---|---|---|---|

| Ethanone ([1,2-¹³C₂]) | Friedel-Crafts Acylation | [1,2-¹³C₂]Acetyl chloride | ¹³C NMR, Mass Spectrometry |

| Methoxy (-O¹³CH₃) | Williamson Ether Synthesis | [¹³C]Methyl iodide | ¹³C NMR, Mass Spectrometry |

| Aromatic Ring ([¹³C₆]) | Multi-step synthesis | [¹³C₆]Anisole or [¹³C₆]Benzene | ¹³C NMR, Mass Spectrometry |

The selection of a specific isotopic labeling strategy is dictated by the research objective. Whether it is to track metabolic fate, quantify reaction kinetics, or provide a robust internal standard, the synthesis of these labeled analogues is an indispensable tool for advancing the chemical and biological understanding of this compound.

Spectroscopic and Structural Characterization of 1 2 Fluoro 5 Methoxyphenyl Ethanone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(2-Fluoro-5-methoxyphenyl)ethanone. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus, their connectivity, and through-space interactions.

In the ¹H NMR spectrum, the aromatic protons exhibit distinct chemical shifts and coupling patterns due to the substitution on the phenyl ring. The fluorine and methoxy (B1213986) groups significantly influence the electron distribution, leading to characteristic shielding and deshielding effects on the neighboring protons. The acetyl group's methyl protons typically appear as a singlet in the upfield region.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon of the ethanone (B97240) group is readily identifiable by its characteristic downfield shift. The aromatic carbons show a range of chemical shifts influenced by the fluorine and methoxy substituents, with carbon-fluorine couplings providing valuable structural information. researchgate.net

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. nih.govhuji.ac.il The fluorine nucleus is highly sensitive, and its chemical shift is very responsive to the electronic environment. huji.ac.il In 2'-fluoro-substituted acetophenone (B1666503) derivatives, through-space spin-spin couplings between the fluorine atom and the acetyl group's protons (Hα) and carbons (Cα) can be observed. nih.govacs.org These through-space couplings, such as ⁵J(Hα, F) and ⁴J(Cα, F), are indicative of the preferred conformation of the molecule in solution, often favoring an s-trans conformation where the carbonyl group and the fluorine atom are on opposite sides of the C-C bond. nih.govacs.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | 7.20 - 7.30 | dd | J(H-F) ≈ 9.0, J(H-H) ≈ 3.0 |

| H-4 | 6.90 - 7.00 | ddd | J(H-H) ≈ 9.0, J(H-F) ≈ 4.5, J(H-H) ≈ 3.0 |

| H-6 | 7.45 - 7.55 | dd | J(H-H) ≈ 9.0, J(H-F) ≈ 5.0 |

| OCH₃ | 3.85 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | 196.0 (d, J(C-F) ≈ 3.0 Hz) |

| C-1 | 125.0 (d, J(C-F) ≈ 15.0 Hz) |

| C-2 | 158.0 (d, J(C-F) ≈ 250.0 Hz) |

| C-3 | 115.0 (d, J(C-F) ≈ 25.0 Hz) |

| C-4 | 118.0 (d, J(C-F) ≈ 8.0 Hz) |

| C-5 | 155.0 |

| C-6 | 119.0 (d, J(C-F) ≈ 3.0 Hz) |

| OCH₃ | 56.0 |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|

Vibrational Spectroscopy for Functional Group Identification (Fourier-Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

The FT-IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹. The presence of the aromatic ring will give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group and the aryl ether linkage will also produce characteristic bands. The C-F bond will have a characteristic stretching vibration, although it can sometimes be difficult to assign definitively in a complex spectrum.

Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration is also observable in the Raman spectrum. ias.ac.in Aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong signals in Raman spectra. ias.ac.in For acetophenone, the ring breathing vibration is typically observed as an intense band around 1000 cm⁻¹. ias.ac.in

Table 4: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| C-H stretch (aromatic) | 3100-3000 | FT-IR, Raman |

| C-H stretch (aliphatic) | 3000-2850 | FT-IR, Raman |

| C=O stretch | 1670-1690 | FT-IR, Raman |

| C=C stretch (aromatic) | 1600-1450 | FT-IR, Raman |

| C-O stretch (ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | FT-IR |

| C-F stretch | 1250-1000 | FT-IR |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the molecular formula of this compound and for elucidating its fragmentation pathways under ionization. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments.

The primary fragmentation pathway for acetophenones in mass spectrometry is typically the alpha-cleavage of the bond between the carbonyl group and the methyl group, leading to the formation of a stable acylium ion. For this compound, this would result in the loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion. Another common fragmentation is the loss of the entire acetyl group (•COCH₃) to yield an ion corresponding to the fluoromethoxyphenyl moiety. Further fragmentation of the aromatic ring can also occur.

Table 5: Expected High-Resolution Mass Spectrometry Data for this compound (C₉H₉FO₂)

| Ion | Proposed Structure | Calculated m/z |

|---|---|---|

| [M]⁺ | C₉H₉FO₂⁺ | 168.0581 |

| [M-CH₃]⁺ | C₈H₆FO₂⁺ | 153.0346 |

| [M-COCH₃]⁺ | C₇H₆FO⁺ | 125.0397 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

In the solid state, 2'-fluoro-substituted acetophenone derivatives have been shown to adopt an s-trans conformation, where the carbonyl group and the fluorine atom are oriented away from each other. acs.org This conformation is likely stabilized by a combination of steric and electronic factors. The crystal packing would be influenced by intermolecular interactions such as C-H···O and C-H···F hydrogen bonds, as well as potential π-π stacking interactions between the aromatic rings. iucr.org

Table 6: Predicted Crystallographic Data for this compound (based on analogues)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Torsion Angle (F-C2-C1-C=O) | ~180° (s-trans) |

Table 7: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetophenone |

| 2'-fluoro-substituted acetophenone |

Computational Chemistry and in Silico Modeling of 1 2 Fluoro 5 Methoxyphenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and the electronic properties of a molecule. For 1-(2-Fluoro-5-methoxyphenyl)ethanone, calculations are typically performed using functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The optimization process seeks the lowest energy conformation of the molecule. Theoretical studies on analogous 2'-substituted acetophenones suggest that the molecule is largely planar. rsc.orgresearchgate.net The presence of the ortho-fluoro substituent significantly influences the orientation of the acetyl group. The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy (B1213986) group create a complex electronic environment that affects bond lengths and angles throughout the molecule. DFT calculations provide precise values for these parameters, which are essential for understanding the molecule's steric and electronic profile. nih.govscienceacademique.com

Table 1: Predicted Geometrical Parameters for this compound (Optimized via DFT) Note: These are representative values based on DFT calculations of analogous structures.

| Parameter | Atom Pair/Group | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Angle | C-C(O)-C | ~120.5° |

| Bond Angle | C-C-F | ~119.8° |

| Dihedral Angle | F-C-C=O | ~180° (s-trans) |

Frontier Molecular Orbital (FMO) Analysis and Prediction of Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenyl ring, with significant contributions from the electron-donating methoxy group. This orbital represents the molecule's ability to donate electrons in a reaction. Conversely, the LUMO is likely concentrated on the electron-withdrawing acetyl group and the aromatic ring, serving as the site for accepting electrons. researchgate.net The interplay between the electron-donating methoxy group and the electron-withdrawing fluorine and acetyl groups modulates the HOMO-LUMO gap, thereby fine-tuning the molecule's reactivity. rsc.org

Table 2: Predicted FMO Properties for this compound Note: Values are typical for substituted acetophenones and serve as an illustrative example.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.8 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 | High kinetic stability, moderate reactivity |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the total electrostatic potential on the electron density surface of a molecule. ucsb.edu It is invaluable for identifying regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. chemrxiv.org The map uses a color spectrum where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potential values. researchgate.net

In the MEP map of this compound, the most negative potential (red) is localized around the carbonyl oxygen atom of the acetyl group due to its high electronegativity and lone pairs of electrons. The fluorine atom and the oxygen of the methoxy group also contribute to regions of negative potential. researchgate.net The most positive potential (blue) is typically found around the hydrogen atoms of the acetyl methyl group, making them susceptible to interaction with nucleophiles. The aromatic protons will also exhibit a degree of positive potential. This mapping provides a clear rationale for the molecule's intermolecular interaction patterns. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure concepts of bonds and lone pairs. uni-muenchen.dewikipedia.org This method provides a quantitative understanding of intramolecular charge transfer, hyperconjugative interactions, and resonance effects by examining the "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. sci-hub.se The stabilization energy (E(2)) associated with these interactions quantifies their significance.

For this compound, significant intramolecular interactions would include the delocalization of lone pairs from the methoxy oxygen (n(O)) and the fluorine atom (n(F)) into the antibonding π* orbitals of the aromatic ring. These n → π* interactions contribute to the stability of the molecule and influence its electronic properties. Another key interaction is the hyperconjugation between the π orbitals of the phenyl ring and the π* orbital of the carbonyl group, which facilitates electronic communication across the molecule.

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: These are representative interactions and energies for the given molecular structure.

| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Predicted E(2) (kcal/mol) |

|---|---|---|---|

| LP(2) O (methoxy) | π(C-C)ring | n → π | ~20-25 |

| LP(3) F | π(C-C)ring | n → π | ~4-6 |

| π(C-C)ring | π(C=O) | π → π | ~15-20 |

| σ(C-H)methyl | σ(C-C) | σ → σ | ~2-5 |

Conformational Analysis and Exploration of Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For molecules with rotatable bonds, the potential energy surface can reveal the most stable conformers and the energy barriers between them.

In the case of this compound, the key rotational degree of freedom is around the single bond connecting the acetyl group to the phenyl ring. Studies on related 2'-fluoroacetophenone (B1202908) derivatives have shown a strong and consistent preference for the s-trans conformation, where the carbonyl oxygen is oriented away from the ortho-fluorine atom. acs.orgnih.govresearchgate.net This preference is primarily driven by electrostatic repulsion between the electronegative fluorine and oxygen atoms. The s-cis conformer, where these two atoms are in proximity, is significantly higher in energy and thus less populated. nih.gov The energy landscape is therefore characterized by a deep global minimum corresponding to the planar s-trans conformer, with a substantial energy barrier to rotation into the less stable s-cis form. rsc.org

Molecular Dynamics Simulations for Investigating Conformational Dynamics and Intermolecular Interactions

While static calculations like DFT provide a picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its behavior over time. mdpi.com MD simulates the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility, solvent interactions, and the dynamic behavior of molecular systems. nih.govyoutube.com

Although specific MD simulation studies on this compound are not widely published, this technique could be applied to explore several aspects of its behavior. Simulations could track the rotation of the acetyl and methoxy groups, confirming the stability of the s-trans conformer in a solution environment. Furthermore, MD can model how the molecule interacts with solvent molecules (e.g., water) or potential binding partners, revealing preferred interaction sites and the dynamics of hydrogen bond formation. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment. nih.gov

Computational Prediction of Spectroscopic Parameters to Aid Characterization

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure and identity. unibo.it DFT methods can accurately calculate vibrational frequencies (for IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. frontiersin.orgmdpi.com

For this compound, theoretical vibrational analysis would predict characteristic frequencies for key functional groups. The most prominent would be the strong stretching vibration of the carbonyl (C=O) group, typically around 1680-1700 cm⁻¹. Other predictable peaks include the C-F stretch, C-O stretches of the methoxy and acetyl groups, and various aromatic C-H and C=C vibrations. researchgate.net Similarly, NMR chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be calculated. The predicted shifts, particularly the through-space coupling constants between the fluorine and the acetyl methyl protons, can provide definitive evidence for the dominant s-trans conformation observed in solution. acs.orgnih.gov

Table 4: Predicted Key Vibrational Frequencies for this compound Note: These are representative values based on DFT calculations for similar structures.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3050-3100 |

| C-H Stretch (Aliphatic) | -CH₃ | 2950-3000 |

| C=O Stretch | Ketone | ~1695 |

| C=C Stretch (Aromatic) | Ar C=C | 1580-1610 |

| C-O Stretch | Ar-O-CH₃ | 1250-1280 |

| C-F Stretch | Ar-F | 1210-1240 |

Applications of 1 2 Fluoro 5 Methoxyphenyl Ethanone in Advanced Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

In the field of organic chemistry, 1-(2-Fluoro-5-methoxyphenyl)ethanone serves as a versatile building block for the construction of more complex molecular architectures. Its ketone functional group and substituted aromatic ring provide multiple reactive sites for a variety of chemical transformations. The presence of the fluorine atom can influence the reactivity and electronic properties of the molecule, often leading to enhanced metabolic stability and binding affinity in the resulting products, which is a desirable trait in medicinal chemistry.

The reactivity profile of analogous fluorinated acetophenone (B1666503) derivatives makes them valuable for synthesizing fluorinated pharmaceuticals and other bioactive molecules. The ethanone (B97240) group can participate in a wide array of biochemical reactions, further expanding its synthetic utility. For instance, related fluorinated building blocks are instrumental in the synthesis of agrochemically active ingredients, highlighting the broad applicability of this class of compounds in creating diverse and complex organic molecules.

Precursor for the Development of Research Probes and Chemical Tools (e.g., imaging ligands)

The development of sophisticated tools for biological imaging and research is a rapidly advancing field, and this compound and its derivatives play a role as precursors in the synthesis of such tools. Specifically, the incorporation of fluorine-18 (B77423), a positron-emitting isotope, into molecules derived from this compound can yield radioligands for Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique used to visualize and quantify biological processes in vivo.

Research has demonstrated the synthesis of PET imaging ligands from structurally similar methoxyphenyl compounds. For example, a derivative, 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, has been developed as a PET imaging ligand for the metabotropic glutamate (B1630785) receptor 2. nih.gov This suggests the potential of this compound as a scaffold for creating novel PET tracers for a variety of biological targets. The ability to attach a radiolabel to this molecular framework allows researchers to track the distribution and interaction of these molecules within a living organism, providing invaluable insights into disease mechanisms and drug action.

Intermediate in the Synthesis of Advanced Materials with Tunable Chemical and Physical Attributes

The unique electronic properties conferred by the fluorine and methoxy (B1213986) substituents make this compound an interesting intermediate in the synthesis of advanced materials. The electron-withdrawing nature of the fluorine atom can influence the electronic and photophysical properties of polymers and other materials derived from it.

While direct examples of polymers synthesized from this compound are not extensively documented in publicly available literature, the general utility of fluorinated compounds as building blocks for fluoropolymers and fluorinated network materials is well-established. mdpi.com These materials often exhibit desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. The ongoing research into fluorinated organic compounds suggests a potential for this compound to be utilized in the creation of specialty polymers and electronic materials with tailored attributes.

Synthetic Utility in Agricultural Chemical Research (as general chemical precursors)

In the realm of agricultural science, the development of effective and safe pesticides is of paramount importance. Fluorinated compounds have become increasingly significant in the agrochemical industry due to their enhanced biological activity. The reactivity profile of fluorinated acetophenones, including this compound, makes them valuable precursors for the synthesis of novel agrochemicals.

The introduction of fluorine into a pesticide molecule can significantly alter its properties, leading to improved efficacy, selectivity, and metabolic stability. While specific pesticides synthesized directly from this compound are not prominently featured in available research, the broader class of fluorinated building blocks is crucial in the discovery and development of new crop protection agents. researchgate.net The use of such precursors allows for the systematic modification of molecular structures to optimize their performance as herbicides, fungicides, or insecticides.

Contribution to Biochemical Research Methodologies (e.g., probes for enzyme interaction studies)

The structural features of this compound make it a candidate for the development of chemical probes to study biochemical processes, particularly enzyme-inhibitor interactions. The fluoro and methoxy groups can influence the binding affinity and specificity of molecules derived from this compound towards enzymes and receptors.

Structure Activity Relationship Sar Studies and Molecular Design Principles Centered on the 1 2 Fluoro 5 Methoxyphenyl Ethanone Core

Systematic Investigation of Substituent Effects (Fluoro and Methoxy) on Molecular Recognition and Interaction Profiles

The presence and positioning of the fluoro and methoxy (B1213986) groups on the phenyl ring of 1-(2-fluoro-5-methoxyphenyl)ethanone are critical determinants of its molecular recognition by and interaction with biological targets such as enzymes and receptors.

The fluoro group at the 2-position is a small, highly electronegative substituent. Its primary influence stems from its strong electron-withdrawing inductive effect, which can modulate the acidity of nearby protons and alter the electron density of the aromatic ring. This can lead to:

Enhanced Binding Affinity: The fluorine atom can participate in favorable electrostatic interactions or hydrogen bonds with receptor sites.

Increased Metabolic Stability: Substitution with fluorine can block sites of metabolic oxidation, potentially extending the biological half-life of the compound.

Altered Conformation: The presence of a fluorine atom can influence the preferred conformation of the molecule, which in turn affects how it fits into a binding pocket.

The methoxy group at the 5-position is an electron-donating group through resonance, while also being moderately electron-withdrawing inductively. Its effects include:

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets.

Solubility and Lipophilicity: The methoxy group can impact the compound's solubility and lipophilicity, which are key factors in its pharmacokinetic profile.

Studies on related phenolic compounds have demonstrated that the presence of methoxy groups significantly influences their biological activity. For instance, in chalcone (B49325) derivatives, the interplay between fluoro and methoxy substituents dictates the reaction pathways and yields, highlighting the nuanced electronic effects of these groups. ebyu.edu.tr The combination of an electron-withdrawing fluoro group and an electron-donating methoxy group creates a unique electronic environment on the aromatic ring that can be fine-tuned to optimize interactions with specific biological targets.

| Substituent | Position | Key Electronic Effect | Potential Impact on Molecular Interactions |

|---|---|---|---|

| Fluoro | 2 | Strongly electron-withdrawing (inductive) | Enhanced binding affinity, increased metabolic stability, altered molecular conformation |

| Methoxy | 5 | Electron-donating (resonance) | Hydrogen bond acceptor, modulation of electronic properties, influences solubility and lipophilicity |

Correlation of Structural Modifications with Chemical Reactivity and Selectivity

Structural modifications to the this compound core, particularly involving the fluoro and methoxy substituents, have a direct impact on the molecule's chemical reactivity and selectivity in various reactions.

The electron-withdrawing nature of the fluorine atom significantly influences the reactivity of the aromatic ring. For instance, fluorine substituents are known to increase the rate of nucleophilic aromatic substitution (SNAr) reactions by stabilizing the negatively charged intermediate. ebyu.edu.tr This is particularly evident when multiple fluorine atoms are present on the ring, further increasing its electron deficiency. ebyu.edu.tr The position of the fluorine atom is also crucial; in base-catalyzed Claisen-Schmidt condensations to form chalcones, the solvent can play a critical role in determining whether a nucleophilic substitution of fluorine occurs. ebyu.edu.tr

Conversely, the methoxy group is a strong activating group for electrophilic aromatic substitution. It directs incoming electrophiles to the ortho and para positions. In the context of this compound, this would influence reactions such as nitration, halogenation, and Friedel-Crafts reactions. The interplay between the ortho-directing fluoro group and the ortho, para-directing methoxy group would lead to specific regioselectivity in such reactions. For example, in a related compound, nitration occurs meta to the fluorine and ortho to the methoxy groups.

The ethanone (B97240) group itself can participate in a variety of biochemical reactions and serves as a handle for further synthetic modifications, such as the formation of chalcones, pyrazoles, or other heterocyclic systems. mdpi.com The reactivity of the carbonyl group can be modulated by the electronic effects of the substituents on the phenyl ring.

| Structural Feature | Influence on Reactivity | Example Reaction Type |

|---|---|---|

| Fluoro Substituent | Increases susceptibility to nucleophilic attack | Nucleophilic Aromatic Substitution (SNAr) |

| Methoxy Substituent | Activates the ring for electrophilic attack | Electrophilic Aromatic Substitution |

| Ethanone Group | Allows for condensation and cyclization reactions | Claisen-Schmidt Condensation, Heterocycle Synthesis |

Computational Approaches to SAR: Molecular Docking and Pharmacophore Modeling

Computational methods are indispensable tools for elucidating the structure-activity relationships of molecules based on the this compound core. Molecular docking and pharmacophore modeling are two such approaches that provide insights into the molecular interactions driving biological activity. mdpi.comresearchgate.netnih.gov

Molecular Docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov For derivatives of this compound, docking studies can reveal:

Binding Mode: How the molecule fits into the active site of a target enzyme or receptor.

Key Interactions: Identification of specific amino acid residues that interact with the fluoro, methoxy, and ethanone moieties through hydrogen bonds, and electrostatic or hydrophobic interactions. nih.gov

Binding Affinity: Estimation of the binding energy, which can be correlated with experimental biological activity. nih.govresearchgate.net

For example, in studies of other ethanone derivatives, molecular docking has been used to predict binding affinities against various protein targets, with results often aligning with in vitro biological evaluations. mdpi.comresearchgate.net These studies can elucidate why certain substitutions lead to higher potency.

Pharmacophore Modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.gov A pharmacophore model for a series of compounds derived from this compound would typically include features such as:

Hydrogen bond acceptors (e.g., the oxygen of the methoxy and carbonyl groups).

Aromatic rings.

Hydrophobic features.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound databases to identify novel molecules with the potential for similar biological activity. researchgate.netnih.gov This approach is valuable for lead identification and optimization. nih.gov

Rational Design Strategies for Modulating Molecular Interactions

The insights gained from SAR studies, substituent effect analysis, and computational modeling form the basis for the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties. mdpi.comrsc.org For compounds based on the this compound scaffold, several design strategies can be employed:

Bioisosteric Replacement: The fluoro or methoxy groups can be replaced with other functional groups of similar size and electronic properties to fine-tune interactions with the target. For instance, replacing the methoxy group with other small alkoxy groups or a hydroxyl group could alter hydrogen bonding capabilities and solubility.

Scaffold Hopping: The core phenyl ethanone structure can be replaced with a different heterocyclic or carbocyclic scaffold while retaining the key pharmacophoric features identified through modeling.

Structure-Based Design: If the 3D structure of the biological target is known, molecular docking can be used to design novel derivatives that make more optimal contacts with the active site. nih.gov This could involve extending a part of the molecule to reach a new sub-pocket or introducing a group that forms a specific hydrogen bond.

Fragment-Based Design: The this compound core can be considered a molecular fragment. By identifying its binding mode, other fragments can be computationally or synthetically linked to it to create more potent molecules that occupy adjacent binding sites.

The overarching goal of these strategies is to systematically modify the chemical structure to enhance desired molecular interactions while minimizing undesirable ones, ultimately leading to the development of more effective and specific molecules. nih.gov

Future Prospects and Emerging Frontiers in Research on 1 2 Fluoro 5 Methoxyphenyl Ethanone

Development of Next-Generation Catalytic Processes for Enhanced Synthesis

The synthesis of fluorinated organic molecules such as 1-(2-Fluoro-5-methoxyphenyl)ethanone presents unique challenges, primarily associated with the controlled and efficient introduction of the fluorine atom. Future research is poised to overcome these hurdles through the development of next-generation catalytic processes designed for higher efficiency, selectivity, and sustainability.

Current synthetic routes often rely on stoichiometric fluorinating agents, but the future lies in catalytic methods that can minimize waste and improve atom economy. researchgate.net Advances in transition metal catalysis, organocatalysis, and photocatalysis are expected to provide novel pathways for the synthesis of fluorinated ketones. mdpi.com For instance, catalytic systems could enable the direct C-H fluorination of a precursor, offering a more direct and efficient route than traditional multi-step syntheses. sioc-journal.cn Researchers are exploring various catalysts that could be applied to the synthesis of complex molecules like this compound. mdpi.comrice.edu The goal is to develop methods that are not only high-yielding but also operate under mild conditions, tolerate a wide range of functional groups, and provide precise control over regioselectivity. mdpi.com

Table 1: Potential Next-Generation Catalytic Strategies for this compound Synthesis

| Catalytic Strategy | Potential Catalyst Type | Key Advantages | Research Focus |

|---|---|---|---|

| Direct C-H Fluorination | Palladium (Pd), Copper (Cu), Iron (Fe) Complexes | Reduces the number of synthetic steps; high atom economy. | Developing ligands that control regioselectivity to target the specific position on the aromatic ring. |

| Photoredox Catalysis | Iridium (Ir) or Ruthenium (Ru) Complexes | Mild reaction conditions (visible light); high functional group tolerance. | Utilizing light energy to generate highly reactive fluorine radicals for efficient C-F bond formation. |

| Organocatalysis | Chiral Amines, Phosphines, or Brønsted Acids | Metal-free, reducing toxicity and cost; potential for asymmetric synthesis of derivatives. | Designing organocatalysts that can activate the substrate and the fluorine source effectively. |

| Electrochemical Synthesis | Nickel (Ni) or Manganese (Mn) Catalysts | Avoids harsh chemical oxidants/reductants; precise control over reaction potential. | Optimizing electrode materials and reaction conditions for selective fluorination. |

Advanced Applications in Chemical Biology as Precision Molecular Probes

The structural features of this compound make it an attractive scaffold for the development of precision molecular probes for chemical biology. The presence of a fluorine atom is particularly advantageous. The stable ¹⁹F isotope is NMR-active and has a high gyromagnetic ratio with no natural background signal in biological systems, making it an excellent reporter for in-cell NMR studies.

Furthermore, the fluorine atom can be substituted with the positron-emitting isotope, fluorine-18 (B77423) (¹⁸F), a cornerstone of Positron Emission Tomography (PET) imaging. researchgate.netmdpi.com This opens the possibility of developing ¹⁸F-labeled derivatives of this compound as imaging agents to visualize and quantify biological processes in vivo. The ketone functional group provides a convenient handle for conjugation to biomolecules or other targeting moieties, allowing for the creation of probes that can selectively bind to specific enzymes or receptors. nih.gov The unique electronic properties conferred by the fluorine and methoxy (B1213986) groups can also be exploited to fine-tune the binding affinity and selectivity of these probes for their biological targets.

Table 2: Potential Applications of this compound Derivatives as Molecular Probes

| Probe Type | Key Feature | Application | Rationale |

|---|---|---|---|

| ¹⁹F NMR Probe | Utilizes the natural ¹⁹F isotope. | Studying drug-target interactions and cellular metabolism. | The fluorine signal provides a clear, background-free window to monitor molecular events in complex biological samples. |

| ¹⁸F PET Imaging Agent | Incorporates the radioactive ¹⁸F isotope. | In vivo imaging of disease-related biomarkers (e.g., enzymes, receptors). | Enables non-invasive visualization of biological pathways, crucial for diagnostics and drug development. researchgate.netmdpi.com |

| Fluorescent Probe | The ketone group is used to attach a fluorophore. | Cellular imaging and high-throughput screening. | Allows for the visualization of the probe's localization and interactions within living cells. |

| Affinity-Based Probe | The core structure is modified to bind a specific protein target. | Identifying and validating new drug targets. | The probe can be used to isolate and identify binding partners from complex cell lysates. |

Integration of High-Throughput Experimentation and Data Science in Chemical Discovery

The discovery of novel derivatives of this compound and their applications can be significantly accelerated by integrating high-throughput experimentation (HTE) and data science. HTE allows for the rapid screening of thousands of reaction conditions in parallel, using miniaturized reactors and automated analysis. purdue.edu This technology could be instrumental in optimizing the catalytic synthesis of the parent compound or in exploring its reactivity to build libraries of new derivatives. purdue.edu For example, HTE coupled with mass spectrometry can quickly identify the most effective catalysts and conditions for a desired transformation, drastically reducing development time. purdue.edu

Complementing HTE, data science and machine learning are emerging as powerful tools in chemical research. rice.edu Predictive models can be trained on existing chemical data to forecast the properties, reactivity, and potential biological activity of novel compounds. By applying these algorithms to virtual libraries based on the this compound scaffold, researchers can prioritize the synthesis of candidates with the highest probability of success. This data-driven approach can guide the design of new molecular probes or pharmaceutical intermediates, making the discovery process more efficient and cost-effective. rice.edu

Table 3: Workflow for Integrating HTE and Data Science in the Discovery of this compound Derivatives

| Stage | Technology/Method | Objective | Outcome |

|---|---|---|---|

| 1. Hypothesis Generation | Data Science (Machine Learning) | Predict properties and activities of virtual derivatives. | A prioritized list of target molecules for synthesis. |

| 2. Reaction Optimization | High-Throughput Experimentation (HTE) | Rapidly screen catalysts, reagents, and conditions for synthesis. | Optimized, robust, and scalable synthetic protocols. |

| 3. Synthesis & Purification | Automated Synthesis Platforms | Synthesize the prioritized library of compounds. | A physical collection of novel derivatives for testing. |

| 4. Biological Screening | High-Throughput Screening (HTS) | Test the synthesized compounds for desired biological activity. | Identification of "hit" compounds with promising activity. |

| 5. Data Analysis & Iteration | Data Science (Model Refinement) | Analyze screening results and feed data back into predictive models. | Improved predictive models for the next cycle of discovery. |

Exploration of Novel Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The ketone group within this compound is a valuable functional handle for such reactions. Ketones are generally absent from most biological systems, making them ideal targets for selective chemical ligation. acs.org

One of the most common bioorthogonal reactions involving ketones is their condensation with aminooxy or hydrazide compounds to form stable oximes or hydrazones, respectively. nih.govacs.org This ligation strategy could be used to attach derivatives of this compound to biomolecules that have been metabolically engineered to contain a ketone or aldehyde reporter. The unique electronic environment of the fluorinated aromatic ring could potentially be harnessed to modulate the rate and stability of these ligations.

Future research will likely focus on developing novel bioorthogonal reactions that expand the existing toolkit. nih.govescholarship.org The this compound scaffold could serve as a platform to explore new transformations. For instance, its ketone moiety could be a participant in novel cycloaddition reactions or be used to trigger specific chemical events within a cell. The development of mutually orthogonal reactions, which can be performed simultaneously without cross-reactivity, is a major goal in the field, and exploring the reactivity of unique scaffolds like this one is a promising avenue for innovation. nih.gov

Table 4: Bioorthogonal Reactions Applicable to the Ketone Moiety of this compound

| Reaction Type | Reagent Partner | Product | Key Characteristics |

|---|---|---|---|

| Oxime Ligation | Hydroxylamine / Aminooxy | Oxime | Forms a stable C=N bond; widely used for bioconjugation. nih.govacs.org |

| Hydrazone Ligation | Hydrazine / Hydrazide | Hydrazone | Forms a stable C=N bond; kinetics can be tuned by pH and catalysts. acs.org |

| [4+1] Cycloaddition | Isonitrile | Isopyrazole (after rearrangement) | Forms a stable heterocyclic ring; offers different reactivity from simple condensations. reading.ac.uk |

| Wittig-type Reactions | Phosphonium Ylides | Alkene | Can be engineered for bioorthogonality, though less common than ligations. |

常见问题

Q. What are the recommended synthetic routes for 1-(2-Fluoro-5-methoxyphenyl)ethanone in academic laboratories?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation of 2-fluoro-5-methoxybenzene derivatives using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃). Purification typically involves distillation under reduced pressure or recrystallization from solvents like ethanol. For analogs, protocols involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be adapted if functional group compatibility allows . Key steps include rigorous drying of solvents (e.g., toluene over CaH₂) and characterization via ¹H/¹³C NMR (Bruker ARX 400 MHz) to confirm regioselectivity .

Q. Which analytical techniques are critical for verifying the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz) identify substituent positions, with fluorine coupling observed in splitting patterns. For example, the methoxy group (δ ~3.8 ppm) and acetyl resonance (δ ~2.6 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₉H₉FO₂, theoretical 168.06 g/mol) and detects isotopic patterns from fluorine.

- HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are essential when handling fluorinated aromatic ketones like this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Storage : Keep in airtight containers away from oxidizers.

- Waste Disposal : Neutralize with dilute NaOH before disposal, as fluorinated compounds may resist biodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated ethanones?

Methodological Answer:

- Cross-Validation : Combine NMR, IR (C=O stretch ~1680 cm⁻¹), and MS to confirm functional groups. For ambiguous signals (e.g., overlapping aromatic protons), use 2D NMR (COSY, HSQC) .

- Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian09) to validate assignments .

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., in CCl₄ at 18°C) and analyzing unit cell parameters .

Q. What strategies elucidate the electronic effects of fluorine and methoxy substituents on reactivity?

Methodological Answer:

- Hammett Studies : Measure reaction rates (e.g., nucleophilic substitution) to determine σ values for substituents. Fluorine’s electron-withdrawing nature (-I effect) and methoxy’s electron-donating (+M) effect can be quantified .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic attacks. For example, fluorine directs electrophiles to para positions, while methoxy activates ortho/para sites .

Q. How does fluorine influence palladium-catalyzed cross-coupling reactions involving this compound?

Methodological Answer: Fluorine’s electronegativity stabilizes palladacycle intermediates, enhancing catalytic efficiency. In cyclometalated palladacycles, the fluorine atom coordinates to Pd, facilitating C–H activation. Optimize reactions with Pd(OAc)₂ in dry acetonitrile at 80°C. Monitor yields via GC-MS and compare with non-fluorinated analogs to isolate electronic effects .

Q. What methodologies assess the antimicrobial potential of fluorinated ethanone derivatives?

Methodological Answer:

- Broth Microdilution : Test minimum inhibitory concentrations (MIC) against S. aureus and P. aeruginosa. Prepare derivatives (e.g., oxadiazoles) via cyclization with acetic anhydride .

- Structure-Activity Relationship (SAR) : Compare para-substituted analogs (e.g., chloro vs. dimethylamino) to identify pharmacophores. Enhanced activity in para-chloro derivatives suggests halogen bonding plays a role .

Q. What challenges arise in crystallizing fluorinated ethanones, and how are they mitigated?

Methodological Answer:

- Low Crystallinity : Fluorine’s small size and high electronegativity disrupt crystal packing. Use slow evaporation with mixed solvents (e.g., DCM/hexane) or employ seeding techniques.

- Synchrotron Radiation : For weakly diffracting crystals, collect high-resolution data at synchrotron facilities (λ = 0.7–1.0 Å). Refine structures using SHELX97 to resolve disorder caused by fluorine’s positional flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。